Azepan-4-ol hydrochloride

Description

BenchChem offers high-quality Azepan-4-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azepan-4-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

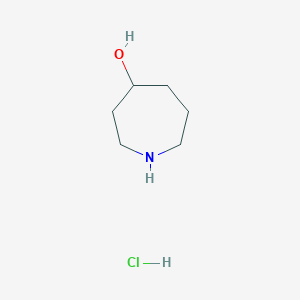

Structure

3D Structure of Parent

Properties

IUPAC Name |

azepan-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c8-6-2-1-4-7-5-3-6;/h6-8H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQYAGKOXTPXDMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694879 | |

| Record name | Azepan-4-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159823-34-3 | |

| Record name | Azepan-4-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Azepan-4-ol hydrochloride" CAS number and properties

An In-depth Technical Guide to Azepan-4-ol Hydrochloride: A Versatile Building Block in Modern Drug Discovery

Abstract

Azepan-4-ol hydrochloride is a pivotal heterocyclic building block, finding increasing application in the synthesis of complex molecular architectures for pharmaceutical and materials science research. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, and critical safety profile. We delve into the strategic importance of the azepane scaffold in medicinal chemistry, highlighting its role in the development of novel therapeutics, particularly for neurological disorders. This document further outlines representative synthetic and analytical workflows, offering field-proven insights into its practical application and characterization for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

Azepan-4-ol hydrochloride belongs to the class of saturated seven-membered nitrogen-containing heterocycles, known as azepanes. The presence of a hydroxyl group at the 4-position and its formulation as a hydrochloride salt enhance its utility as a synthetic intermediate, improving its stability and handling characteristics compared to the free base (Azepan-4-ol, CAS 39888-51-2)[1][2]. The hydrochloride salt form is typically a stable, solid material suitable for a wide range of chemical transformations.

Key identifying information and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1159823-34-3 | [3][4][5][6] |

| Molecular Formula | C₆H₁₄ClNO | [3][4][6] |

| Molecular Weight | 151.63 g/mol | [3][4][6] |

| Synonyms | 4-Hydroxyazepane hydrochloride | N/A |

| Purity | Commonly available at ≥97% | [4] |

| MDL Number | MFCD11053644 | [3][6] |

| InChI Key | UQYAGKOXTPXDMW-UHFFFAOYSA-N | [4][6] |

| Storage | Store in a dry, sealed container at room temperature under an inert atmosphere. | [3][7] |

Note: Stereoisomers exist, including (S)-Azepan-4-ol hydrochloride (CAS: 2416991-36-9) and (R)-Azepan-4-ol hydrochloride (CAS: 2365390-45-8), which are critical for stereoselective synthesis.[7][8]

Health and Safety Profile: A Self-Validating System

Understanding the toxicological profile of any chemical reagent is the foundation of safe and reproducible science. Azepan-4-ol hydrochloride is classified as a hazardous substance, and adherence to safety protocols is mandatory. The following GHS hazard classifications necessitate specific handling procedures to create a self-validating system of safety where risks are inherently mitigated.

| Hazard Statement | Code | Description | Precautionary Measures (Examples) |

| Harmful if swallowed | H302 | Ingestion may lead to adverse health effects. | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[6][9] |

| Causes skin irritation | H315 | Direct contact can cause skin redness, itching, and inflammation. | Wear protective gloves and clothing. Wash skin thoroughly after handling.[6][9] |

| Causes serious eye irritation | H319 | Can cause significant, but reversible, eye damage upon contact. | Wear safety glasses with side-shields or goggles. If in eyes, rinse cautiously with water for several minutes.[10] |

| May cause respiratory irritation | H335 | Inhalation of dust may irritate the respiratory tract. | Use only outdoors or in a well-ventilated area. Avoid breathing dust.[6][9] |

Causality in Safety: The hydrochloride salt form, while improving stability, can be corrosive and irritating. The primary amine within the azepane ring is basic and can interact with biological macromolecules, leading to irritation. Therefore, the consistent use of personal protective equipment (PPE) such as gloves, eye protection, and lab coats, along with handling in a fume hood, is a non-negotiable aspect of its use.

The Azepane Scaffold: A Privileged Structure in Medicinal Chemistry

The seven-membered azepane ring is a "privileged scaffold" in drug discovery. Its non-planar, flexible conformation allows it to present substituents in a wider range of three-dimensional space compared to more common five- or six-membered rings. This structural feature is highly advantageous for optimizing interactions with complex biological targets.

Azepane-based compounds have demonstrated a wide array of pharmacological activities, and over 20 drugs containing this motif have been approved by the FDA.[11] The scaffold is a key component in drugs targeting cancer, Alzheimer's disease, and various neurological disorders.[11] Azepan-4-ol hydrochloride serves as a direct precursor to these more complex molecules, providing a synthetically accessible entry point into this valuable chemical space.[1]

A notable application is in the development of agents targeting the central nervous system (CNS). For instance, novel bicyclic azepanes have been synthesized and identified as potent inhibitors of monoamine transporters, specifically the norepinephrine (NET) and dopamine (DAT) transporters, as well as the sigma-1 receptor (σ-1R).[12] This polypharmacology suggests that N-functionalized azepane scaffolds could be tunable starting points for developing treatments for complex neuropsychiatric disorders.[12]

Caption: Logical flow from Azepan-4-ol HCl to diverse applications.

Synthesis and Mechanistic Insights

Azepan-4-ol hydrochloride is primarily used as a starting material. The secondary amine of the azepane ring is a nucleophilic handle for elaboration, while the hydroxyl group can be used for further functionalization, such as etherification, esterification, or oxidation to the corresponding ketone (azepan-4-one).

Conceptual Synthetic Workflow: N-Benzylation of a Fused Azepane

The synthesis of advanced azepane derivatives often involves multi-step sequences. A representative example from recent literature involves the creation of N-benzylated bicyclic azepanes, which have shown potent neuropharmacological activity.[12] While not a direct synthesis of Azepan-4-ol, this illustrates the type of complex synthesis where it would be a valuable intermediate.

Caption: Representative workflow for synthesizing complex azepane derivatives.

Experimental Protocols

The following protocols are generalized but represent standard, validated methodologies for the handling and reaction of intermediates like Azepan-4-ol hydrochloride.

Protocol 1: General Procedure for Reductive Amination

This protocol describes a common and crucial reaction to functionalize the secondary amine of the azepane. Reductive amination is a robust method for forming C-N bonds.

Rationale: This two-step, one-pot procedure first forms an iminium ion intermediate from the azepane and an aldehyde/ketone, which is then immediately reduced by a mild reducing agent like sodium triacetoxyborohydride. This choice of reagent is key; it is selective for the iminium ion in the presence of the starting carbonyl compound, minimizing side reactions.

Methodology:

-

Reagent Preparation: To a solution of Azepan-4-ol hydrochloride (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane, ~0.1 M), add a mild base such as triethylamine (1.1 eq) to neutralize the hydrochloride and free the amine.

-

Reaction Initiation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium intermediate.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any potential exotherm.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with the reaction solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Protocol 2: Analytical Characterization Workflow

Confirming the structure and purity of the final product is a cornerstone of scientific integrity. A standard workflow ensures that the material meets the required specifications for further use.

Rationale: This multi-technique approach provides orthogonal data points to confirm identity and purity. NMR provides detailed structural information, Mass Spectrometry confirms the molecular weight, and HPLC assesses the purity level.

Caption: Standard workflow for analytical characterization of a chemical entity.

Conclusion

Azepan-4-ol hydrochloride is more than a simple chemical; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined structure, coupled with the strategic importance of the azepane scaffold, makes it a high-value intermediate for accessing novel and biologically active molecules.[1][11] The insights and protocols provided in this guide are intended to empower researchers to utilize this versatile building block safely and effectively, paving the way for future discoveries in medicinal chemistry and beyond.

References

-

CP Lab Safety. (S)-Azepan-4-Ol Hydrochloride, 98% Purity, C6H14ClNO, 100 mg. [Link]

-

Carl ROTH. Safety Data Sheet: Azepan-4-one hydrochloride. [Link]

-

PubChem. Azepan-4-one hydrochloride. [Link]

-

goods.com. (R)-Azepan-4-ol hydrochloride. [Link]

-

PubChem. Azepan-4-ol. [Link]

-

National Institutes of Health (NIH). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. [Link]

-

National Institutes of Health (NIH). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. [Link]

-

PubMed. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]

-

ScienceDirect. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 1159823-34-3 | Azepan-4-ol hydrochloride - Synblock [synblock.com]

- 4. Azepan-4-ol hydrochloride | CymitQuimica [cymitquimica.com]

- 5. 1159823-34-3|Azepan-4-ol hydrochloride|BLD Pharm [bldpharm.com]

- 6. 1159823-34-3 | Azepan-4-ol hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]

- 7. escales | Virtual tour generated by Panotour [ub.edu]

- 8. calpaclab.com [calpaclab.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Azepan-4-ol Hydrochloride: A Technical Guide for Advanced Synthesis and Application

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Azepan-4-ol hydrochloride, a valuable heterocyclic building block in contemporary drug discovery and development. The document details its fundamental physicochemical properties, provides a validated, step-by-step synthesis protocol, and explores the rationale behind its use in medicinal chemistry. Emphasis is placed on the strategic importance of the azepane scaffold and the practical considerations for the synthesis, handling, and characterization of this compound. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.

Introduction: The Strategic Value of the Azepane Scaffold

The seven-membered azepane ring system has emerged as a privileged scaffold in medicinal chemistry. Unlike its more common five- and six-membered counterparts (pyrrolidine and piperidine), the azepane ring offers a greater degree of three-dimensional complexity and conformational flexibility. This unique characteristic allows for the exploration of a broader chemical space, which can be pivotal in optimizing ligand-receptor interactions and improving pharmacokinetic profiles. The incorporation of the azepane motif has been instrumental in the development of a number of approved drugs.[1] Azepan-4-ol hydrochloride serves as a key intermediate, providing a synthetically accessible handle for the introduction of this valuable scaffold into more complex molecules, particularly in the pursuit of novel therapeutics for neurological disorders.[2]

Core Physicochemical Properties

A precise understanding of the fundamental properties of Azepan-4-ol hydrochloride is critical for its effective use in synthesis and research.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄ClNO | [3] |

| Molecular Weight | 151.63 g/mol | [3] |

| CAS Number | 1159823-34-3 | [3] |

| Appearance | Inferred to be a solid | N/A |

| Purity | Typically available at ≥97% | [3] |

Note: Specific physical properties such as melting point and solubility for Azepan-4-ol hydrochloride are not widely reported in publicly available literature. However, the closely related precursor, Azepan-4-one hydrochloride, has a reported melting point of 176-181 °C, suggesting that Azepan-4-ol hydrochloride is also a stable crystalline solid at room temperature.[4]

Synthesis of Azepan-4-ol Hydrochloride: A Validated Two-Step Protocol

The synthesis of Azepan-4-ol hydrochloride is most effectively achieved through a two-step process starting from the commercially available N-Boc-azepan-4-one. This strategy involves the protection of the amine, reduction of the ketone, and subsequent deprotection to yield the desired hydrochloride salt.

Synthetic Workflow Overview

The overall synthetic strategy is depicted below. The use of a tert-butyloxycarbonyl (Boc) protecting group is a deliberate choice due to its stability under the reductive conditions of the first step and its facile cleavage under acidic conditions, which conveniently yields the hydrochloride salt in the final step.

Caption: Synthetic workflow for Azepan-4-ol hydrochloride.

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl 4-hydroxyazepane-1-carboxylate (N-Boc-azepan-4-ol)

This step focuses on the chemoselective reduction of the ketone functionality. Sodium borohydride is selected as the reducing agent due to its mild nature, operational simplicity, and high selectivity for ketones in the presence of the carbamate (Boc) group. The use of a protic solvent like methanol is crucial as it activates the borohydride, increasing its reducing power.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) (typically a 5:1 to 10:1 ratio) to a concentration of approximately 0.3 M.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is to control the initial exotherm of the reaction.

-

Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.5 to 2.0 eq.) portion-wise over 15-20 minutes. The portion-wise addition helps to manage the reaction rate and prevent excessive foaming.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The resulting tert-butyl 4-hydroxyazepane-1-carboxylate can be purified by flash column chromatography on silica gel if necessary.

Step 2: Synthesis of Azepan-4-ol hydrochloride

The final step involves the removal of the Boc protecting group. Anhydrous acidic conditions are required to prevent unwanted side reactions. A solution of hydrogen chloride in an organic solvent like dioxane is ideal as it provides the acid for deprotection and the chloride counter-ion for the final salt, all while being easy to remove during the final work-up.

Protocol:

-

Reaction Setup: Dissolve the purified tert-butyl 4-hydroxyazepane-1-carboxylate (1.0 eq.) from the previous step in a minimal amount of an anhydrous solvent such as dioxane or methanol.

-

Acid Addition: To the stirred solution, add a 4M solution of hydrogen chloride (HCl) in dioxane (typically 3-5 eq.).

-

Reaction Monitoring: Stir the mixture at room temperature for 2-16 hours. The reaction progress can be monitored by TLC or LC-MS, observing the disappearance of the starting material. The product will often precipitate out of the solution as a white solid.

-

Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

-

Purification: The resulting solid is the desired Azepan-4-ol hydrochloride. It can be further purified by trituration with a solvent like diethyl ether to remove any non-polar impurities, followed by filtration and drying under vacuum.

Characterization

Upon synthesis, the identity and purity of Azepan-4-ol hydrochloride should be confirmed using standard analytical techniques.

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the azepane ring protons and the proton on the hydroxyl-bearing carbon.

-

¹³C NMR: The carbon NMR spectrum is expected to show six distinct signals corresponding to the carbon atoms of the azepane ring. Based on known chemical shift values for similar structures, the carbon bearing the hydroxyl group (C4) would appear in the range of 60-75 ppm, while the carbons adjacent to the nitrogen (C2 and C7) would be in the 40-55 ppm range. The remaining carbons (C3, C5, and C6) would appear further upfield.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the free base (Azepan-4-ol) at m/z = 115.18.

-

Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch, and N-H stretching vibrations.

Safety and Handling

Hazard Identification (based on precursor):

-

Harmful if swallowed or inhaled.[6]

-

Causes skin irritation and serious eye damage.[6]

-

May cause respiratory irritation.[6]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when handling this compound. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Azepan-4-ol hydrochloride is a strategically important building block for the synthesis of complex, biologically active molecules. Its value lies in the unique conformational properties of the azepane scaffold, which continues to be a fruitful area of exploration in drug discovery. The synthetic protocol outlined in this guide, proceeding via the reduction of N-Boc-azepan-4-one and subsequent acidic deprotection, represents a reliable and scalable method for accessing this key intermediate. Adherence to the described safety and handling procedures is essential for the safe and effective use of this compound in a research and development setting.

References

-

Carl Roth GmbH + Co. KG. (2025). Safety Data Sheet: Azepan-4-one hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Azepan-4-one hydrochloride. Retrieved from [Link]

Sources

- 1. Boc Deprotection - HCl [commonorganicchemistry.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Azepan-4-ol hydrochloride | CymitQuimica [cymitquimica.com]

- 4. 50492-22-3 Cas No. | Azepan-4-one hydrochloride | Apollo [store.apolloscientific.co.uk]

- 5. carlroth.com [carlroth.com]

- 6. Azepan-4-one hydrochloride | C6H12ClNO | CID 22021728 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Organic Solvent Solubility of Azepan-4-ol Hydrochloride

Abstract: Azepan-4-ol hydrochloride is a heterocyclic building block with significant potential in pharmaceutical synthesis. Its utility in drug discovery and process development is fundamentally governed by its solubility in various organic media, which dictates reaction kinetics, purification strategies, and formulation possibilities. This technical guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of Azepan-4-ol hydrochloride. In the absence of publicly available quantitative solubility data, this document establishes the core physicochemical principles that influence its solubility, offers a predictive framework for solvent selection, and details a rigorous, self-validating experimental protocol for its precise determination. This guide is intended to empower researchers, chemists, and drug development professionals with the foundational knowledge and practical methodology required to effectively utilize Azepan-4-ol hydrochloride in their work.

Introduction: The Physicochemical Landscape of Azepan-4-ol Hydrochloride

Azepan-4-ol hydrochloride (CAS No. 1159823-34-3) is the salt form of a saturated seven-membered heterocyclic amine containing a hydroxyl functional group.[1][2][3] Its parent compound, Azepan-4-ol, serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals targeting neurological disorders.[4]

The hydrochloride salt is often prepared to improve the stability and handling of the parent amine. However, this conversion to an ionic salt drastically alters its physical properties, most notably its solubility. The molecule possesses a dual nature: a polar, ionic ammonium group and a hydrophilic hydroxyl group, contrasted with a moderately sized, nonpolar aliphatic azepane ring. This structural dichotomy makes its interaction with organic solvents complex and highly specific. Understanding this interplay is paramount for any scientist seeking to employ this reagent.

Key Physicochemical Properties:

-

Structure: An azepane (seven-membered saturated heterocycle with one nitrogen) ring with a hydroxyl group at the 4-position, protonated at the nitrogen to form an ammonium chloride salt.

Theoretical Principles of Solubility

The dissolution of a crystalline solid like Azepan-4-ol hydrochloride is a thermodynamically controlled process. It can be conceptualized as a two-step event:

-

Lattice Disruption: Energy must be supplied to overcome the strong electrostatic forces (lattice energy) holding the protonated azepane cation and the chloride anion together in the crystal lattice.

-

Solvation: Energy is released when the dissociated ions are surrounded and stabilized by solvent molecules.

Solubility is achieved when the energy released during solvation is comparable to or greater than the lattice energy.

The Decisive Role of the Hydrochloride Salt

The primary determinant of Azepan-4-ol hydrochloride's solubility profile is its ionic nature. Unlike its free-base form, the salt exists as an ion pair in the solid state. This introduces several key considerations:

-

High Lattice Energy: Ionic bonds are significantly stronger than the intermolecular forces (like hydrogen bonding) in the free base, resulting in a high lattice energy that requires a powerful solvating medium to overcome.

-

Ion-Dipole Interactions: Polar solvents are required to stabilize the resulting azepan-4-ol ammonium cation and the chloride anion through strong ion-dipole interactions.

-

Hydrogen Bonding: The N-H⁺ group of the cation and the hydroxyl (-OH) group are potent hydrogen bond donors. The chloride anion can act as a hydrogen bond acceptor. Solvents that can participate in hydrogen bonding are therefore predicted to be more effective.

Structural Influence: A Tale of Two Moieties

The molecule's structure presents competing influences on its solubility:

-

Polar/Hydrophilic Regions: The ammonium chloride and hydroxyl groups are highly polar and capable of strong, specific interactions with polar solvents.

-

Nonpolar/Lipophilic Region: The -(CH₂)₆- backbone of the azepane ring is aliphatic and nonpolar. This region contributes to van der Waals interactions and will have a greater affinity for less polar solvents.

The overall solubility in a given solvent depends on the solvent's ability to effectively interact with these disparate regions. It is generally expected that polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF) will be the most effective, while nonpolar solvents (e.g., hexane, toluene) will be poor solvents.

Solubility Profile: An Experimental Imperative

A thorough review of the scientific literature and chemical databases reveals that no quantitative, experimentally determined solubility data for Azepan-4-ol hydrochloride in common organic solvents has been published. While theoretical models can provide rough estimates, they often lack the accuracy required for process design and optimization. Therefore, experimental determination is not just recommended, but essential for any serious application.

The following table summarizes the expected qualitative solubility and highlights the need for empirical measurement.

| Solvent Class | Example Solvent | Key Solvent Properties | Predicted Solubility | Status |

| Polar Protic | Methanol, Ethanol | High Polarity, H-bond donor/acceptor | High | Experimental determination required |

| Polar Protic | Water | High Polarity, H-bond donor/acceptor | High | Experimental determination required |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High Polarity, H-bond acceptor | Moderate to High | Experimental determination required |

| Polar Aprotic | Acetonitrile | Moderate Polarity, weak H-bond acceptor | Low to Moderate | Experimental determination required |

| Less Polar | Dichloromethane (DCM) | Moderate Polarity, non-H-bonding | Very Low / Insoluble | Experimental determination required |

| Nonpolar | Toluene | Low Polarity, Aromatic | Insoluble | Experimental determination required |

| Nonpolar | Hexane | Very Low Polarity, Aliphatic | Insoluble | Experimental determination required |

A Self-Validating Protocol for Equilibrium Solubility Determination

To address the data gap, this section provides a robust, field-proven protocol for determining the thermodynamic (equilibrium) solubility of Azepan-4-ol hydrochloride. The "shake-flask" method is considered the gold standard for its reliability and direct measurement of the equilibrium state.

Causality in Experimental Design

The objective is to create a saturated solution at a constant temperature, ensure it has reached equilibrium, and then accurately measure the concentration of the dissolved solute in the supernatant. Each step is designed to eliminate common sources of error.

Materials & Equipment

-

Solute: Azepan-4-ol hydrochloride (purity ≥97%)

-

Solvents: HPLC-grade or equivalent purity solvents of interest.

-

Equipment:

-

Analytical balance (± 0.1 mg)

-

Scintillation vials (e.g., 20 mL) with screw caps

-

Thermostatically controlled shaker or incubator capable of maintaining T ± 0.5 °C.

-

Syringes (1-5 mL) and syringe filters (e.g., 0.22 µm PTFE or nylon, tested for compatibility)

-

Volumetric flasks and pipettes for dilutions

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or equivalent analytical instrument (e.g., UPLC-MS) for quantification.

-

Safety & Handling Precautions

While a specific Safety Data Sheet (SDS) for Azepan-4-ol hydrochloride is not widely available, related compounds like Azepan-4-one hydrochloride are classified as causing serious eye damage and respiratory irritation.[5][6][7]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields (or goggles), a lab coat, and chemical-resistant gloves.

-

Handling: Handle the solid powder in a well-ventilated area or a fume hood to avoid dust inhalation. Avoid contact with skin and eyes.

-

Disposal: Dispose of waste according to institutional and local regulations.

Step-by-Step Experimental Workflow

-

Preparation of Slurries:

-

Add an excess amount of Azepan-4-ol hydrochloride to a pre-weighed vial. "Excess" means enough solid will visibly remain at the bottom of the vial after equilibrium is reached. A starting point is ~50-100 mg.

-

Record the exact mass of the solute added.

-

Add a precise volume (e.g., 5.0 mL) of the chosen solvent to the vial.

-

Securely cap the vial. Prepare at least three replicates for each solvent/temperature combination.

-

-

Equilibration:

-

Place the vials in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the slurries at a constant rate that is sufficient to keep the solid suspended but not so vigorous as to cause splashing.

-

Allow the system to equilibrate. A period of 24-48 hours is typically sufficient, but a kinetic study (sampling at 12, 24, 48, and 72 hours) should be performed initially to confirm that the concentration has reached a plateau. This self-validating step is crucial for ensuring true thermodynamic solubility is measured.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle. This step is critical to avoid clogging the filter.

-

Carefully draw the supernatant (the clear liquid above the solid) into a syringe.

-

Immediately attach a 0.22 µm syringe filter and discard the first ~0.5 mL to saturate the filter membrane and prevent adsorption effects.

-

Filter the remaining supernatant into a clean, pre-weighed vial.

-

-

Quantification:

-

Immediately cap the vial containing the filtrate to prevent solvent evaporation.

-

Accurately weigh the collected filtrate.

-

Dilute a known mass of the filtrate with an appropriate mobile phase or solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Calculate the concentration in the original (undiluted) filtrate. The solubility can then be expressed in various units (e.g., mg/mL, mol/L).

-

Conclusion

While a definitive, published solubility profile for Azepan-4-ol hydrochloride remains elusive, a robust scientific framework allows for its confident and accurate determination. The compound's ionic nature, combined with its dual-functionality polar and nonpolar regions, dictates a strong preference for polar solvents, particularly those capable of hydrogen bonding. Due to the limitations of theoretical prediction, the detailed shake-flask protocol provided in this guide serves as the authoritative method for generating reliable data. By applying these principles and methodologies, researchers can effectively harness the synthetic potential of Azepan-4-ol hydrochloride, accelerating discovery and ensuring reproducible results in the development of novel chemical entities.

References

-

Safety Data Sheet: Azepan-4-one hydrochloride. Carl ROTH. (2025-03-10). [Link]

-

Azepan-4-one hydrochloride | C6H12ClNO. PubChem. [Link]

-

(R)-Azepan-4-ol hydrochloride. bdjgoods. [Link]

-

Azepan-4-ol | C6H13NO. PubChem. [Link]

-

AZEPAN-4-OL HYDROCHLORIDE. 2a biotech. [Link]

Sources

- 1. Azepan-4-ol hydrochloride | CymitQuimica [cymitquimica.com]

- 2. CAS 1159823-34-3 | Azepan-4-ol hydrochloride - Synblock [synblock.com]

- 3. cas 1159823-34-3|| where to buy Azepan-4-ol hydrochloride [english.chemenu.com]

- 4. chemimpex.com [chemimpex.com]

- 5. carlroth.com [carlroth.com]

- 6. Azepan-4-one hydrochloride | C6H12ClNO | CID 22021728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Crystal Structure Analysis of Azepan-4-ol Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The azepane scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous neurologically active agents. Understanding the precise three-dimensional arrangement of its derivatives is paramount for structure-activity relationship (SAR) studies and rational drug design. Azepan-4-ol hydrochloride, a key synthetic intermediate, presents a valuable case study for crystallographic analysis. This guide provides a comprehensive, field-proven methodology for determining and interpreting its single-crystal X-ray structure. We will move beyond a simple recitation of steps to explore the underlying scientific rationale, from crystal cultivation to the final structural refinement and analysis, equipping researchers with the expertise to navigate the crystallographic workflow with confidence and precision.

Introduction: The Structural Imperative for Azepane Derivatives

The seven-membered azepane ring is a core component of various biologically active compounds, valued for its conformational flexibility and ability to present substituents in diverse spatial vectors. This structural versatility makes it a compelling scaffold for targeting complex receptors in the central nervous system.[1] The introduction of a hydroxyl group at the 4-position, as in Azepan-4-ol, adds a crucial hydrogen bonding vector, while its formation as a hydrochloride salt enhances aqueous solubility and crystallinity.

Determining the single-crystal X-ray structure of Azepan-4-ol hydrochloride is not merely an academic exercise. It provides definitive, unambiguous data on:

-

Molecular Conformation: The preferred solid-state conformation of the flexible azepane ring (e.g., chair, boat, twist-conformations).

-

Stereochemistry: Unambiguous assignment of relative and absolute stereochemistry.

-

Intermolecular Interactions: A detailed map of the hydrogen bonding network involving the ammonium group, the hydroxyl moiety, and the chloride counterion, which governs crystal packing and can inform on potential interactions with biological targets.

This guide establishes a robust workflow for achieving these analytical goals.

Part I: Synthesis and Crystal Growth – The Foundation of Quality Data

High-quality single crystals are the sine qua non of a successful diffraction experiment. The process begins with the synthesis of high-purity material and culminates in the meticulous art of crystallization.

Synthesis of Azepan-4-ol Hydrochloride

A common and efficient pathway to Azepan-4-ol is the reduction of the commercially available Azepan-4-one. The subsequent conversion to the hydrochloride salt is a straightforward acid-base reaction.

Protocol 1: Synthesis and Salt Formation

-

Reduction of Azepan-4-one:

-

Dissolve Azepan-4-one (1.0 eq) in anhydrous methanol (or ethanol) under an inert atmosphere (N₂ or Ar) and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄, ~1.5 eq) portion-wise, maintaining the temperature below 5 °C. Rationale: NaBH₄ is a mild and selective reducing agent for ketones. The portion-wise addition at low temperature controls the exothermic reaction and minimizes side products.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of water, followed by acidification with 1 M HCl to neutralize excess borohydride.

-

Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

-

-

Work-up and Isolation of the Free Base:

-

Basify the aqueous residue with 2 M NaOH until a pH > 12 is achieved.

-

Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude Azepan-4-ol as a free base.

-

-

Hydrochloride Salt Formation:

-

Dissolve the crude Azepan-4-ol free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will typically precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. Rationale: The use of an ethereal HCl solution provides a non-aqueous environment, which often yields a cleaner precipitation of the hydrochloride salt.

-

Protocol: Cultivating Single Crystals

Growing diffraction-quality crystals from a polar, flexible molecule like Azepan-4-ol hydrochloride requires patience and systematic screening of conditions. The goal is to achieve slow, controlled precipitation from a supersaturated solution.

Key Crystallization Techniques:

-

Slow Evaporation:

-

Dissolve the purified Azepan-4-ol hydrochloride in a suitable solvent or solvent mixture (e.g., methanol, ethanol/water, isopropanol) to near saturation at room temperature.

-

Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Cover the vial with a cap that has been pierced with a needle or with paraffin film containing a few pinholes. Rationale: This restricts the rate of solvent evaporation, promoting the growth of a few large, well-ordered crystals rather than many small ones.

-

Place the vial in a vibration-free location and monitor over several days to weeks.

-

-

Vapor Diffusion (Hanging or Sitting Drop):

-

Create a concentrated solution of the compound in a "good" solvent (one in which it is readily soluble, e.g., methanol).

-

Place a larger volume of a "poor" solvent (an "anti-solvent" in which the compound is poorly soluble but miscible with the good solvent, e.g., diethyl ether or ethyl acetate) in the bottom of a sealed chamber.

-

Place a small drop of the compound solution on a siliconized glass slide (hanging drop) or on a pedestal (sitting drop) within the chamber.

-

Seal the chamber. The anti-solvent will slowly diffuse in the vapor phase into the drop containing the compound. This gradually lowers the solubility of the compound in the drop, leading to slow crystallization. Rationale: This method provides extremely fine control over the rate of supersaturation, often yielding superior quality crystals.

-

Part II: The Single-Crystal X-ray Diffraction (SCXRD) Workflow

Once a suitable crystal is obtained, the process of elucidating its structure through X-ray diffraction can begin.

Caption: The workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Experimental Protocol

-

Crystal Selection and Mounting:

-

Under a stereomicroscope, select a crystal with sharp edges, uniform morphology, and no visible cracks or defects. Ideal dimensions are typically 0.1-0.3 mm in each direction.

-

Coat the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent ice formation during cooling.

-

Using a micromanipulator, mount the crystal onto the tip of a suitable loop (e.g., a MiTeGen MicroMount™).

-

-

Data Collection:

-

Mount the loop onto the goniometer head of the diffractometer, which is equipped with a cold stream of N₂ gas (typically at 100 K). Rationale: Cooling the crystal minimizes atomic thermal motion, leading to higher resolution data and reduced radiation damage.

-

Collect a few initial frames to determine the unit cell parameters and Bravais lattice. Modern software will use this to automatically index the crystal.

-

Based on the crystal system and unit cell, the software will devise a data collection strategy (e.g., a series of ω and φ scans) to measure a complete, redundant set of diffraction intensities.

-

-

Data Reduction and Structure Solution:

-

The raw diffraction images are processed. This involves integrating the intensity of each reflection and applying corrections for experimental factors (e.g., Lorentz factor, polarization). The output is a reflection file.

-

The structure is solved using direct methods or dual-space algorithms (e.g., SHELXT).[2] This critical step solves the "phase problem" of crystallography, yielding an initial electron density map and a preliminary structural model.

-

-

Structure Refinement:

-

The initial model is refined against the experimental data using full-matrix least-squares methods (e.g., SHELXL).[3] This iterative process optimizes atomic coordinates, displacement parameters, and site occupancies to achieve the best possible fit between the calculated and observed structure factors.

-

Hydrogen atoms are typically located in the difference Fourier map and refined using appropriate geometric constraints.

-

The quality of the final model is assessed using metrics like R1, wR2, and the goodness-of-fit (GooF).

-

Part III: Interpretation of the Crystal Structure

The refined structure provides a wealth of information. The results are typically summarized in a Crystallographic Information File (CIF) and presented in tables and diagrams.

Crystallographic Data Summary (Hypothetical Data)

The final refinement would yield a table of crystallographic parameters.

| Parameter | Hypothetical Value for Azepan-4-ol HCl | Description |

| Chemical Formula | C₆H₁₄ClNO | The atoms present in one asymmetric unit. |

| Formula Weight | 151.63 | The molecular weight of the formula unit. |

| Crystal System | Monoclinic | The crystal system defines the symmetry of the unit cell. |

| Space Group | P2₁/c | The specific symmetry operations present in the crystal. |

| a, b, c (Å) | 8.5, 12.1, 9.3 | The lengths of the unit cell axes. |

| α, β, γ (°) | 90, 105.5, 90 | The angles between the unit cell axes. |

| Volume (ų) | 925.0 | The volume of a single unit cell. |

| Z | 4 | The number of formula units per unit cell. |

| T (K) | 100(2) | The temperature at which data were collected. |

| R₁ [I > 2σ(I)] | < 0.05 | A measure of the agreement between observed and calculated structure factors. |

| wR₂ (all data) | < 0.12 | A weighted measure of agreement for all reflection data. |

| Goodness-of-Fit (GooF) | ~1.0 | An indicator of the quality of the refinement; should be close to 1. |

Analysis of Molecular Structure and Packing

-

Conformation of the Azepane Ring: The seven-membered ring is highly flexible. Analysis of the endocyclic torsion angles in the final structure would reveal its preferred conformation in the solid state, which is likely to be a low-energy arrangement such as a twist-chair. This conformation dictates the orientation (axial vs. equatorial) of the hydroxyl group.

-

Hydrogen Bonding Network: The most critical aspect of the crystal packing is the hydrogen bonding. The protonated secondary amine (N-H₂⁺) acts as a strong hydrogen bond donor, while the hydroxyl group (-OH) can act as both a donor and an acceptor. The chloride anion (Cl⁻) is a strong hydrogen bond acceptor. The interplay between these groups creates a robust 3D network that stabilizes the crystal lattice.

Caption: Potential hydrogen bonding interactions in the crystal lattice.

Conclusion and Data Deposition

Following a successful structure determination, the final step is to prepare the data for publication and public dissemination. The experimental details and the resulting CIF should be deposited with the Cambridge Crystallographic Data Centre (CCDC).[4] This ensures the data is preserved, validated, and made available to the global scientific community, contributing to the collective knowledge of chemical structures and fostering future research.

This guide outlines a complete, robust, and scientifically-grounded pathway for the crystal structure analysis of Azepan-4-ol hydrochloride. By understanding the rationale behind each step, from synthesis to final analysis, researchers can generate high-quality structural data that is crucial for advancing the fields of medicinal chemistry and materials science.

References

-

Driessen, B., & De Graaf, C. (2021). The azepane scaffold in CNS-targeting agents. Future Medicinal Chemistry, 13(1), 83-101. Available from: [Link]

-

PubChem. (n.d.). Azepan-4-ol. National Center for Biotechnology Information. Retrieved from: [Link]

-

PubChem. (n.d.). Azepan-4-one. National Center for Biotechnology Information. Retrieved from: [Link]

-

Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. Available from: [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available from: [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). About the Cambridge Structural Database (CSD). Retrieved from: [Link]

Sources

A Spectroscopic Guide to Azepan-4-ol Hydrochloride: Unveiling Molecular Structure through NMR, IR, and MS Data

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic characteristics of Azepan-4-ol hydrochloride (C₆H₁₄ClNO), a heterocyclic compound of interest in pharmaceutical development and chemical synthesis. As a Senior Application Scientist, this document is structured to offer not just raw data, but a cohesive interpretation grounded in established spectroscopic principles, providing researchers, scientists, and drug development professionals with a practical and authoritative resource. Due to the limited availability of experimentally derived public data, this guide synthesizes predicted spectroscopic information with data from analogous compounds to present a comprehensive analytical profile.

Introduction: The Significance of Azepan-4-ol Hydrochloride

The azepane scaffold is a seven-membered heterocyclic ring that is a key structural motif in a variety of biologically active molecules. The introduction of a hydroxyl group at the 4-position and its subsequent formation into a hydrochloride salt enhances its aqueous solubility and crystallinity, making it a valuable intermediate in drug discovery. A thorough spectroscopic characterization is paramount for confirming its molecular structure, assessing purity, and understanding its chemical behavior. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Azepan-4-ol hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The protonation of the nitrogen atom in Azepan-4-ol hydrochloride significantly influences the chemical shifts of neighboring protons and carbons.

Predicted ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of Azepan-4-ol hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) is expected to show distinct signals corresponding to the different proton environments in the molecule. The electron-withdrawing effect of the protonated amino group (-NH₂⁺-) and the hydroxyl group (-OH) will cause a downfield shift for adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for Azepan-4-ol Hydrochloride

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H4 (CH-OH) | ~3.8 - 4.0 | Multiplet | 1H |

| H2, H7 (CH₂-NH₂⁺) | ~3.2 - 3.4 | Multiplet | 4H |

| H3, H5 (CH₂-CH-OH) | ~1.9 - 2.1 | Multiplet | 4H |

| H6 (CH₂) | ~1.6 - 1.8 | Multiplet | 2H |

| NH₂⁺ | Variable, broad | Singlet | 2H |

| OH | Variable | Singlet | 1H |

Interpretation of the ¹H NMR Spectrum:

The proton at the C4 position (H4), being attached to the carbon bearing the hydroxyl group, is expected to be the most downfield of the ring protons. The protons on the carbons adjacent to the protonated nitrogen (H2 and H7) will also be significantly deshielded. The remaining methylene protons (H3, H5, and H6) will appear at higher fields. The signals for the NH₂⁺ and OH protons are often broad and their chemical shifts can vary depending on the solvent, concentration, and temperature. Addition of D₂O would lead to the disappearance of these signals due to proton exchange, a useful technique for their identification.

Predicted ¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will provide information on the different carbon environments within the azepane ring. The carbons directly attached to the heteroatoms (nitrogen and oxygen) will be the most deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for Azepan-4-ol Hydrochloride

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C4 (CH-OH) | ~65 - 70 |

| C2, C7 (CH₂-NH₂⁺) | ~45 - 50 |

| C3, C5 (CH₂-CH-OH) | ~30 - 35 |

| C6 (CH₂) | ~25 - 30 |

Interpretation of the ¹³C NMR Spectrum:

The carbon atom C4, bonded to the electronegative oxygen atom of the hydroxyl group, is predicted to have the highest chemical shift. The carbons C2 and C7, adjacent to the protonated nitrogen, will also be shifted downfield. The remaining ring carbons, C3, C5, and C6, will appear at higher fields, with C6 likely being the most shielded.

Caption: Proposed fragmentation pathways for protonated Azepan-4-ol.

Experimental Protocols: A Self-Validating System

To ensure the acquisition of high-quality and reliable spectroscopic data, the following standardized and self-validating protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of Azepan-4-ol hydrochloride and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure complete dissolution.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution. Tune and shim the instrument to the specific sample and solvent.

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans). Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Validation: The consistency of the integration values in the ¹H NMR spectrum with the number of protons in the molecule serves as an internal validation of the sample's purity and structural integrity.

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the finely ground Azepan-4-ol hydrochloride powder directly onto the ATR crystal.

-

Background Spectrum: Acquire a background spectrum of the empty ATR crystal to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.

-

Sample Spectrum: Acquire the IR spectrum of the sample. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.

-

Validation: The presence of the expected characteristic absorption bands for the known functional groups validates the identity of the compound.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of Azepan-4-ol hydrochloride in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 50-300).

-

Tandem MS (MS/MS): To confirm the fragmentation pattern, perform a product ion scan on the protonated molecular ion ([M+H]⁺).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and the major fragment ions.

-

Validation: The observed molecular weight should correspond to the calculated molecular weight of the compound. The fragmentation pattern should be consistent with the proposed structure.

Diagram 3: General Spectroscopic Analysis Workflow

Caption: A streamlined workflow for the spectroscopic analysis of a chemical compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for Azepan-4-ol hydrochloride. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS spectra, along with standardized experimental protocols, offers a valuable resource for the scientific community. This information is crucial for the unambiguous identification and characterization of this important heterocyclic compound, thereby supporting its application in pharmaceutical research and development.

References

- Bellamy, L. J. (1975). The Infra-red Spectra of Complex Molecules. Chapman and Hall.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the Synthesis of the Azepane Ring System

Foreword: The Azepane Scaffold - An Uncharted Territory in Medicinal Chemistry

In the landscape of pharmacologically relevant saturated N-heterocycles, the seven-membered azepane ring remains a conspicuous outlier. While its smaller homologues, pyrrolidine (five-membered) and piperidine (six-membered), are ubiquitous in FDA-approved drugs and clinical candidates, the azepane motif is significantly underrepresented.[1][2] This disparity is not due to a lack of potential; azepane-containing molecules, such as the natural product (-)-balanol and the antidiabetic drug Tolazamide, exhibit potent and diverse biological activities.[3][4] The core challenge lies in its synthesis. The construction of a seven-membered ring is enthalpically and entropically less favorable than that of five- and six-membered rings, demanding more specialized and often complex synthetic strategies.[1][5]

This guide provides a comprehensive overview of the principal methodologies for constructing the azepane core. It moves beyond a simple recitation of reactions to dissect the underlying mechanistic principles, strategic advantages, and practical limitations of each approach. We will explore classical ring expansion techniques, modern cyclization strategies, and innovative photochemical methods, offering researchers, scientists, and drug development professionals a robust playbook for accessing this valuable chemical space.

Section 1: Ring Expansion Strategies: Building from a Pre-existing Core

Ring expansion reactions are among the most powerful and historically significant methods for azepane synthesis. These strategies leverage readily available five- or six-membered cyclic ketones, transforming them into the desired seven-membered lactam, which can then be reduced to the corresponding azepane.

The Beckmann Rearrangement: A Cornerstone of Azepane Synthesis

The Beckmann rearrangement is a classic transformation that converts a cyclohexanone oxime into an ε-caprolactam, the direct precursor to the azepane ring.[6][7][8] The reaction's reliability and predictability have cemented its status as a go-to method in both academic and industrial settings.

Causality and Mechanism: The reaction is typically initiated by an acid catalyst (e.g., H₂SO₄, PPA) or an activating agent (e.g., TsCl, SOCl₂, PCl₅) that converts the oxime's hydroxyl group into a good leaving group.[7][8] This triggers a concerted 1,2-alkyl shift, where the carbon group positioned anti-periplanar to the leaving group migrates to the electron-deficient nitrogen atom.[8] This stereospecific migration is the cornerstone of the reaction's utility, allowing for predictable regiochemical outcomes. The resulting nitrilium ion is subsequently hydrolyzed to yield the lactam.

Caption: Mechanism of the Beckmann Rearrangement.

Protocol Validation: The success of the Beckmann rearrangement hinges on the stereochemistry of the oxime precursor. For unsymmetrical cyclohexanones, the E/Z isomers of the oxime must often be separated to ensure a single lactam regioisomer is formed. The choice of acid catalyst and reaction conditions can also influence yields and side reactions, such as the competing Beckmann fragmentation.[7]

The Schmidt Rearrangement: An Azide-Based Alternative

Similar to the Beckmann rearrangement, the Schmidt reaction provides a pathway from a cyclohexanone to a caprolactam through a ring expansion mechanism. This method utilizes hydrazoic acid (HN₃) or an alkyl azide in the presence of a strong acid.[9][10][11]

Causality and Mechanism: The ketone is first protonated by the acid, making it susceptible to nucleophilic attack by the azide. The resulting intermediate eliminates water and dinitrogen gas, generating a nitrilium ion analogous to that in the Beckmann rearrangement. The subsequent migration of one of the alpha-carbon groups to the nitrogen atom expands the ring, and hydrolysis yields the lactam. Recent advancements have enabled stereoselective versions of this reaction using chiral hydroxyalkyl azides to synthesize azepanes with all-carbon quaternary centers.[9]

Caption: Key steps in the Schmidt Rearrangement.

Photochemical Dearomative Ring Expansion: A Modern Two-Step Strategy

A significant recent innovation is the synthesis of complex, polysubstituted azepanes from simple nitroarenes.[1][2][12] This modular, two-step approach leverages photochemical energy to transform a six-membered aromatic ring into a seven-membered heterocyclic system.

Causality and Workflow:

-

Photochemical Rearrangement: The process begins by treating a substituted nitroarene with a phosphite and a secondary amine under blue light irradiation (e.g., 427 nm). This converts the nitro group into a singlet nitrene, which mediates a dearomative ring expansion, transforming the benzenoid framework into a 3H-azepine derivative.[1]

-

Global Reduction: The resulting diene and amidine functionalities within the 3H-azepine ring are then subjected to hydrogenation. A synergistic catalyst system, such as PtO₂ and Pd/C under H₂ pressure, cleanly reduces the ring to the desired saturated azepane.[1]

This strategy's power lies in its retrosynthetic logic; the substitution pattern of the starting nitroarene (ortho, meta, para) directly translates to the substitution pattern on the final azepane ring, streamlining access to derivatives that would be difficult to prepare via other methods.[1][2]

Sources

- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 2. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Asymmetric synthesis of 3,3′- and 4,4′-disubstituted azepanes via regiodivergent and stereoselective Schmidt rearrangement - American Chemical Society [acs.digitellinc.com]

- 10. experts.umn.edu [experts.umn.edu]

- 11. chimia.ch [chimia.ch]

- 12. research.manchester.ac.uk [research.manchester.ac.uk]

Azepan-4-ol Hydrochloride: A Cornerstone Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Azepane Scaffold in Medicinal Chemistry

The seven-membered nitrogen-containing heterocycle, azepane, is a privileged scaffold in modern medicinal chemistry. Its inherent three-dimensionality and conformational flexibility allow for optimal binding to a diverse range of biological targets. This has led to the incorporation of the azepane motif into a multitude of clinically relevant compounds, including kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and antiviral agents.[1] Azepan-4-ol hydrochloride, a key derivative of this scaffold, offers a strategic entry point for the synthesis of complex and potent therapeutic agents. Its bifunctional nature, possessing both a secondary amine and a secondary alcohol, provides two orthogonal handles for chemical modification, making it an invaluable building block in the construction of novel molecular architectures. This guide will provide an in-depth exploration of Azepan-4-ol hydrochloride, from its synthesis and core reactivity to its application in the development of next-generation therapeutics.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of Azepan-4-ol hydrochloride is paramount for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄ClNO | [2] |

| Molecular Weight | 151.63 g/mol | [2] |

| CAS Number | 1159823-34-3 | |

| Appearance | Off-white to white solid | |

| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol) | |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. |

Note: The hydrochloride salt form enhances water solubility and stability compared to the free base, Azepan-4-ol.

Synthesis of Azepan-4-ol Hydrochloride

The most common and industrially scalable route to Azepan-4-ol hydrochloride involves the reduction of its corresponding ketone precursor, Azepan-4-one hydrochloride.

Workflow for the Synthesis of Azepan-4-ol Hydrochloride

Caption: A general workflow for the synthesis of Azepan-4-ol hydrochloride.

Detailed Experimental Protocol: Reduction of Azepan-4-one hydrochloride

The following protocol is a representative procedure for the synthesis of Azepan-4-ol hydrochloride.

Materials:

-

Azepan-4-one hydrochloride[1]

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Acetone

-

Hydrochloric acid (HCl) solution (e.g., 2M in diethyl ether)

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Dissolution: To a stirred solution of Azepan-4-one hydrochloride (1.0 eq) in methanol at 0 °C (ice bath), add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of acetone at 0 °C to decompose the excess sodium borohydride.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

-

Work-up: Partition the residue between water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Extract the aqueous layer multiple times with the organic solvent.

-

Drying and Filtration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Azepan-4-ol free base as an oil or a solid.

-

Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol). Add a solution of hydrochloric acid (1.1 eq, e.g., 2M in diethyl ether) dropwise with stirring.

-

Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford pure Azepan-4-ol hydrochloride.

Core Reactivity and Synthetic Applications

The synthetic utility of Azepan-4-ol hydrochloride stems from the distinct reactivity of its secondary amine and secondary alcohol functionalities. Strategic protection and activation of these groups allow for selective transformations, paving the way for the construction of complex molecular scaffolds.

N-Functionalization Reactions

The secondary amine of the azepane ring is a versatile handle for introducing a wide array of substituents. Prior to N-functionalization, it is common practice to protect the hydroxyl group, often as a silyl ether (e.g., TBDMS) or a benzyl ether, to prevent undesired side reactions.

Reductive amination and direct alkylation are the two primary methods for the N-alkylation of the azepane core.

-

Reductive Amination: This method involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated product. This is particularly useful for introducing more complex alkyl groups.

-

Direct Alkylation: This involves the reaction of the amine with an alkyl halide in the presence of a base. The choice of base and solvent is critical for achieving high yields and minimizing over-alkylation.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that allows for the formation of a C-N bond between the azepane nitrogen and an aryl or heteroaryl halide. This reaction is instrumental in the synthesis of many kinase inhibitors and GPCR modulators.

The introduction of an acyl group onto the azepane nitrogen is readily achieved using acid chlorides or anhydrides in the presence of a base. The resulting amides can serve as key intermediates for further derivatization or as important pharmacophores in their own right.

O-Functionalization Reactions

The secondary alcohol at the 4-position of the azepane ring provides another point of diversification. For O-functionalization reactions, the nitrogen atom is typically protected, most commonly as a tert-butyloxycarbonyl (Boc) carbamate.

The Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base (e.g., sodium hydride) followed by reaction with an alkyl or aryl halide, is a common method for forming ethers.

The Mitsunobu reaction is a powerful and versatile method for the stereoinvertive substitution of the secondary alcohol.[3][4] This reaction allows for the conversion of the alcohol to a variety of functional groups, including esters, ethers, and azides, with a high degree of stereochemical control.[5][6] This is particularly valuable in the synthesis of chiral drug candidates where precise control of stereochemistry is crucial for biological activity.

Logical Flow of Functionalization Strategies

Caption: Strategic protection and functionalization of Azepan-4-ol hydrochloride.

Case Study: Azepane Derivatives as Orexin Receptor Antagonists

The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1 and OX2, is a key regulator of sleep and wakefulness.[4][7] Dual orexin receptor antagonists (DORAs) have emerged as a novel therapeutic class for the treatment of insomnia. The azepane scaffold has been extensively utilized in the development of potent DORAs.[3][8]

Conclusion

Azepan-4-ol hydrochloride is a versatile and highly valuable building block in the field of organic synthesis and medicinal chemistry. Its bifunctional nature, coupled with the conformational properties of the seven-membered azepane ring, provides a robust platform for the design and synthesis of novel and potent therapeutic agents. A deep understanding of its synthesis, reactivity, and strategic application, as outlined in this guide, will empower researchers to fully leverage the potential of this important scaffold in the ongoing quest for new and improved medicines.

References

- Roecker, A. J., et al. (2010). Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(21), 6334-6338.

- Cox, C. D., et al. (2010). A concise, enantioselective synthesis of the potent dual orexin inhibitor suvorexant (MK-4305). Journal of Organic Chemistry, 75(14), 4879-4882.

- Gotter, A. L., et al. (2012). International Union of Basic and Clinical Pharmacology. LXXXVI. Orexin receptor function, nomenclature and pharmacology. Pharmacological Reviews, 64(3), 389-420.

- Zhang, D., et al. (2011). Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation. Organic Letters, 13(10), 2576-2579.

-

Chem-Impex. (n.d.). Azepan-4-ol. Retrieved from [Link]

- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.

-

Swiny, D. (n.d.). Mitsunobu Reaction. Organic-Reaction.com. Retrieved from [Link]

- Baxter, E. W., et al. (2010). Discovery of the dual orexin receptor antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the treatment of insomnia. Journal of Medicinal Chemistry, 53(14), 5320-5332.

-

PubChem. (n.d.). Azepan-4-one hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Azepan-4-ol. Retrieved from [Link]

- Rubiales, G., et al. (2015). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 20(7), 12536-12551.

Sources

- 1. Azepan-4-one hydrochloride | C6H12ClNO | CID 22021728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantioselective synthesis of a dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of the dual orexin receptor antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Azepane Scaffold: A Privileged Core in Modern Drug Discovery

Abstract

The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a structurally significant and versatile scaffold in medicinal chemistry.[1][2][3] Its inherent three-dimensional conformation provides a unique framework for the development of novel therapeutic agents with diverse pharmacological activities.[1] This in-depth technical guide explores the potential biological activities of azepane scaffolds, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the anticancer, antimicrobial, antiviral, and neuroprotective properties of azepane derivatives, supported by quantitative biological data, detailed experimental methodologies, and an exploration of the underlying mechanisms of action through key signaling pathways.

Introduction: The Structural and Pharmacological Significance of Azepanes

The azepane ring system, a saturated seven-membered heterocycle, is a recurring motif in a variety of natural products and synthetically derived bioactive molecules.[2] Its conformational flexibility allows for diverse substitution patterns, enabling the fine-tuning of physicochemical and pharmacokinetic properties, which is a critical aspect of modern drug design.[1] The non-planar, puckered nature of the azepane ring allows it to present substituents in a well-defined three-dimensional arrangement, facilitating optimal interactions with a wide array of biological targets. This structural versatility has led to the incorporation of the azepane scaffold into numerous FDA-approved drugs and promising clinical candidates.[3] This guide will systematically explore the key therapeutic areas where azepane derivatives have shown significant promise.